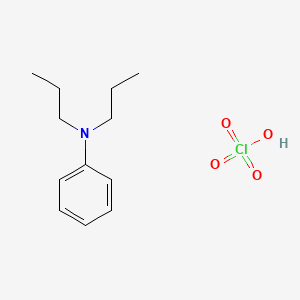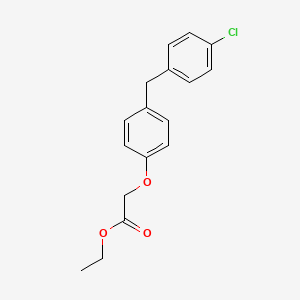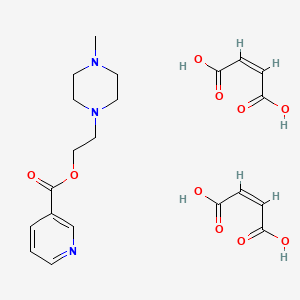
2,6-Dibromo-2,6-dimethylcyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-2,6-dimethylcyclohexanone is an organic compound with the molecular formula C8H12Br2O It is a derivative of cyclohexanone, where two bromine atoms and two methyl groups are substituted at the 2 and 6 positions of the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-2,6-dimethylcyclohexanone typically involves the bromination of 2,6-dimethylcyclohexanone. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like chloroform or carbon tetrachloride at a low temperature to prevent over-bromination and ensure selective substitution at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
2,6-Dibromo-2,6-dimethylcyclohexanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted cyclohexanone derivatives.
Reduction Reactions: The compound can be reduced to 2,6-dimethylcyclohexanone using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can yield various products depending on the oxidizing agent used. For example, using potassium permanganate (KMnO4) can lead to the formation of carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, NH3, or RSH in polar solvents like water or alcohols.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: KMnO4 or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Substituted cyclohexanone derivatives.
Reduction: 2,6-Dimethylcyclohexanone.
Oxidation: Carboxylic acids or other oxidized products.
科学的研究の応用
2,6-Dibromo-2,6-dimethylcyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Dibromo-2,6-dimethylcyclohexanone involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic substitution reactions, making it a versatile reagent in organic synthesis. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which can stabilize reaction intermediates and facilitate various chemical transformations.
類似化合物との比較
Similar Compounds
2,6-Dimethylcyclohexanone: Lacks the bromine atoms, making it less reactive in electrophilic substitution reactions.
2,6-Dichloro-2,6-dimethylcyclohexanone: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and chemical properties.
2,6-Diiodo-2,6-dimethylcyclohexanone: Contains iodine atoms, which can result in different reaction pathways due to the larger atomic size and different electronegativity of iodine.
Uniqueness
2,6-Dibromo-2,6-dimethylcyclohexanone is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and properties compared to its chloro, iodo, and non-halogenated analogs. The bromine atoms enhance the compound’s electrophilicity, making it a valuable reagent in organic synthesis and various chemical applications.
特性
CAS番号 |
56829-67-5 |
|---|---|
分子式 |
C8H12Br2O |
分子量 |
283.99 g/mol |
IUPAC名 |
2,6-dibromo-2,6-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H12Br2O/c1-7(9)4-3-5-8(2,10)6(7)11/h3-5H2,1-2H3 |
InChIキー |
IBRJQONSKWMWMH-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(C1=O)(C)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


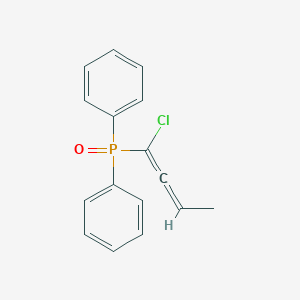
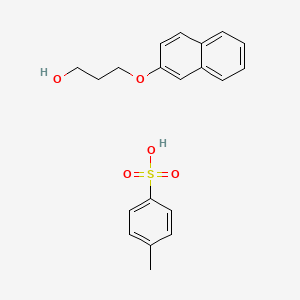
![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)
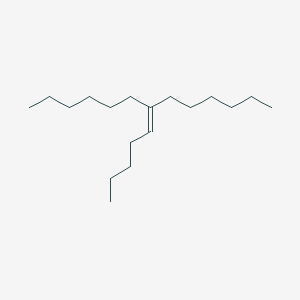

![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)
methanone](/img/structure/B14622427.png)

![5-[(4-Methoxyphenyl)methyl]-2-methylpyridine](/img/structure/B14622430.png)
![4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile](/img/structure/B14622432.png)
